Spiramycin III

Antibacterial Susceptibility Macrolide Resistance Streptococcus pyogenes

Midecamycin (CAS 35457-80-8) is a 16-membered macrolide with unique ~15% plasma protein binding, enabling superior free drug concentration and tissue distribution versus Spiramycin. Not therapeutically equivalent to Josamycin. Ideal as a reference standard for HPLC impurity profiling and as a positive control in murine pneumonia models (2-5x efficacy over Josamycin). High purity essential for QC of semisynthetic macrolides.

Molecular Formula C46H78N2O15
Molecular Weight 899.1 g/mol
Cat. No. B7944101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiramycin III
Molecular FormulaC46H78N2O15
Molecular Weight899.1 g/mol
Structural Identifiers
SMILESCCC(=O)OC1CC(=O)OC(CC=CC=CC(C(CC(C(C1OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C)C
InChIInChI=1S/C46H78N2O15/c1-13-35(50)60-34-24-36(51)56-27(3)17-15-14-16-18-33(61-37-20-19-32(47(8)9)28(4)57-37)26(2)23-31(21-22-49)42(43(34)55-12)63-45-40(52)39(48(10)11)41(29(5)59-45)62-38-25-46(7,54)44(53)30(6)58-38/h14-16,18,22,26-34,37-45,52-54H,13,17,19-21,23-25H2,1-12H3/b15-14+,18-16+/t26-,27-,28-,29-,30+,31+,32+,33+,34-,37+,38+,39-,40-,41-,42+,43+,44+,45+,46-/m1/s1
InChIKeyHSZLKTCKAYXVBX-LYIMTGTFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Focused Overview of Midecamycin: A 16-Membered Macrolide Antibiotic


The target compound is Midecamycin (CAS: 35457-80-8), a 16-membered macrolide antibiotic produced by fermentation of Streptomyces mycarofaciens [1]. It exerts its antibacterial effect by binding to the 50S ribosomal subunit, thereby inhibiting bacterial protein synthesis [2]. Midecamycin is characterized by a 16-membered lactone ring and a unique disaccharide side chain, which influences its pharmacological properties, including its relatively low plasma protein binding (~15%) compared to other macrolides [3].

Why Midecamycin Cannot Be Readily Substituted by Other 16-Membered Macrolides


Despite belonging to the 16-membered macrolide class, Midecamycin exhibits distinct biochemical and pharmacokinetic properties that prevent simple interchange with structurally similar agents such as Josamycin or Spiramycin. Differences in plasma protein binding, metabolic pathways, and in vivo efficacy have been documented, demonstrating that these compounds are not pharmacokinetically or therapeutically equivalent [1]. For instance, Midecamycin's lower protein binding (~15%) compared to Spiramycin directly impacts its free drug concentration and tissue distribution, a factor critical for achieving therapeutic effect in certain infection sites [2].

Quantitative Differentiation Evidence for Midecamycin Against Key Comparators


In Vitro Activity Against Streptococcus pyogenes: Midecamycin vs. Erythromycin

In a study of 146 clinical isolates of S. pyogenes, Midecamycin demonstrated superior in vitro potency compared to Erythromycin, particularly against resistant phenotypes [1]. While 90.4% of isolates were susceptible to Erythromycin, 93.8% were susceptible to Midecamycin. Critically, the MIC90 for Midecamycin was substantially lower than that for Erythromycin.

Antibacterial Susceptibility Macrolide Resistance Streptococcus pyogenes

Comparative Plasma Protein Binding: Midecamycin vs. Spiramycin and Roxithromycin

Plasma protein binding directly influences the free, pharmacologically active fraction of an antibiotic. A clinical pharmacokinetics review quantified the protein-bound fraction of several macrolides at therapeutic concentrations [1]. Midecamycin and Josamycin exhibit the lowest protein binding among the class, in stark contrast to agents like Roxithromycin.

Pharmacokinetics Plasma Protein Binding Macrolide Comparison

In Vivo Efficacy in Murine Pneumonia Model: Midecamycin Acetate vs. Josamycin

In a direct comparative study using a transnasal murine pneumonia model, the prodrug Midecamycin acetate demonstrated significantly greater therapeutic efficacy than Josamycin, despite equivalent in vitro MIC values [1]. This highlights the impact of pharmacokinetic and pharmacodynamic factors on in vivo performance.

In Vivo Efficacy Murine Infection Model Streptococcus pneumoniae

In Vivo Efficacy Against Staphylococcus aureus Kidney Infection: MOM vs. Josamycin and Erythromycin

A study evaluating 9,3″-Di-O-acetyl midecamycin (MOM) demonstrated its superior in vivo potency in a murine model of S. aureus kidney infection, outperforming both Josamycin and Erythromycin [1]. This is particularly relevant for infections where tissue penetration is a determinant of outcome.

Staphylococcus aureus In Vivo Efficacy Macrolide Prodrug

Activity Against Erythromycin-Resistant S. aureus: Midecamycin Acetate vs. Josamycin

The emergence of macrolide resistance is a clinical challenge. Studies indicate that Midecamycin acetate retains activity against certain clinical isolates of S. aureus that are resistant to both Erythromycin and Josamycin [1]. This provides a potential therapeutic option where other macrolides fail.

Antibiotic Resistance Macrolide-Resistant S. aureus MOM

Comparative Pharmacokinetics in Rats: Midecamycin vs. Josamycin and Spiramycin

A comparative pharmacokinetic study in rats revealed significant differences in half-life and volume of distribution among 16-membered macrolides, which influence dosing regimens and tissue accumulation [1]. Midecamycin exhibited the shortest half-life among the compounds tested, while Acetylspiramycin showed the longest.

Pharmacokinetics Half-Life Volume of Distribution

Optimal Research and Industrial Applications for Midecamycin Based on Evidence


Research on Macrolide-Resistant Gram-Positive Infections

Midecamycin and its prodrugs (e.g., Midecamycin acetate) are valuable tools for investigating the activity of 16-membered macrolides against Erythromycin- and Josamycin-resistant isolates of S. aureus and S. pyogenes [4]. Its retained efficacy against certain resistant strains makes it a candidate for developing combination therapies or novel formulations aimed at overcoming macrolide resistance.

Comparative Pharmacokinetic Studies for Low Protein-Binding Macrolides

With a plasma protein binding of only ~15%, Midecamycin serves as a model compound for studying the impact of low protein binding on tissue penetration and free drug concentrations in vivo [4]. This is particularly relevant for infections in privileged sites or for assessing the free drug hypothesis in antimicrobial pharmacodynamics.

In Vivo Models of Respiratory and Tissue Infections

The superior in vivo efficacy of Midecamycin acetate in murine models of pneumonia (2- to 5-fold over Josamycin) and kidney infection (greater than Erythromycin) validates its use as a positive control or reference agent in preclinical studies evaluating new macrolides or adjunctive therapies for respiratory and deep-seated infections [4].

Analytical Reference Standard for Macrolide Impurity Profiling

Due to its structural complexity and the presence of related fermentation products (e.g., Leucomycin components), high-purity Midecamycin is essential as a reference standard for HPLC method development, impurity profiling, and quality control in the production of semisynthetic macrolides [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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